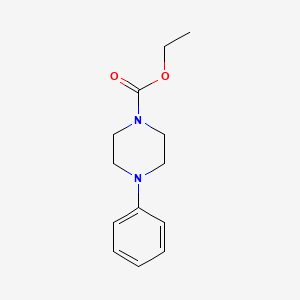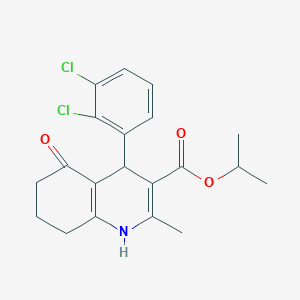
N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound is a selective antagonist of the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. In
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide involves its binding to the orexin 1 receptor and blocking its activity. The orexin 1 receptor is a G protein-coupled receptor that is coupled to the Gq/11 protein. Upon activation by its ligand, orexin, the receptor activates the Gq/11 protein, which in turn activates downstream signaling pathways, leading to the regulation of sleep-wake cycles, appetite, and energy homeostasis. By binding to the orexin 1 receptor, N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide blocks the activation of the Gq/11 protein and downstream signaling pathways, resulting in the inhibition of the receptor's activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide are primarily related to its effects on the orexin 1 receptor. By blocking the orexin 1 receptor, this compound can modulate sleep-wake cycles, appetite, and energy homeostasis. Studies have shown that the administration of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide can increase sleep duration and reduce wakefulness in animal models. Additionally, this compound has been shown to decrease food intake and body weight in animal models, suggesting its potential as a pharmacological tool for the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its selectivity for the orexin 1 receptor. This compound is a selective antagonist of the orexin 1 receptor, which means that it does not interact with other receptors in the brain, reducing the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration.
One of the limitations of using N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide in lab experiments is its potential for toxicity. Studies have shown that this compound can cause liver toxicity and hematological toxicity in animal models at high doses. Additionally, this compound has not been extensively studied in humans, and its safety profile in humans is not well established.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide. One direction is the exploration of its potential as a pharmacological tool for the treatment of sleep disorders and obesity. Studies have shown that this compound can modulate sleep-wake cycles and appetite in animal models, suggesting its potential as a therapeutic agent. Another direction is the investigation of its effects on other physiological processes, such as pain and stress. The orexin system has been implicated in the regulation of pain and stress, and N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide may have potential as a therapeutic agent for these conditions. Finally, the development of more selective and potent orexin 1 receptor antagonists may lead to the discovery of new pharmacological tools for the study of the orexin system.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide involves a multistep process. The starting materials for the synthesis are 4-bromobenzyl bromide, 4-iodobenzyl bromide, 2-naphthol, and N-(2-chloroacetyl)pyrrolidine. The first step involves the reaction of 4-bromobenzyl bromide and 4-iodobenzyl bromide with 2-naphthol in the presence of potassium carbonate to form the intermediate compound, 2-(2-naphthyloxy)-N-(4-bromophenyl)-N-(4-iodobenzyl)acetamide. The second step involves the reaction of the intermediate compound with N-(2-chloroacetyl)pyrrolidine in the presence of sodium hydride to form the final product, N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide has been used in scientific research as a pharmacological tool to study the orexin 1 receptor and its role in the regulation of wakefulness and sleep. The orexin 1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus. It plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy homeostasis. N-(4-bromophenyl)-N-(4-iodobenzyl)-2-(2-naphthyloxy)acetamide is a selective antagonist of the orexin 1 receptor, which means that it binds to the receptor and blocks its activity. By using this compound, researchers can study the effects of blocking the orexin 1 receptor on sleep-wake cycles, appetite, and energy homeostasis.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrINO2/c26-21-8-12-23(13-9-21)28(16-18-5-10-22(27)11-6-18)25(29)17-30-24-14-7-19-3-1-2-4-20(19)15-24/h1-15H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPNDSUWOLRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N(CC3=CC=C(C=C3)I)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)

![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)

![N-[3-(2-furyl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5139537.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)
